3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-2-10(1)13-16-14(20-17-13)15-11-3-6-18(9-11)12-4-7-19-8-5-12/h10-12H,1-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPINAQCYVDAMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Synthesis
The 1,2,4-thiadiazole core is constructed through cyclocondensation of cyclopropyl thioamide precursors. A representative protocol involves reacting cyclopropylcarboxamide with phosphorus pentasulfide () in anhydrous toluene under reflux (110°C, 12 h), yielding 3-cyclopropyl-1,2,4-thiadiazol-5-amine as an intermediate. Lawesson’s reagent serves as an alternative sulfurizing agent, achieving comparable yields (68–72%) while reducing side-product formation.
Key Reaction Parameters :
Amine Coupling via Carbodiimide-Mediated Activation
The intermediate thiadiazol-5-amine is functionalized with 1-(oxan-4-yl)pyrrolidin-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. EDCI facilitates amide bond formation by activating the carboxylic acid derivative of the pyrrolidine-oxane moiety. The reaction proceeds in dichloromethane at 0°C–25°C for 6–8 h, followed by aqueous workup and extraction.
Optimization Insights :
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Molar Ratio : Thiadiazole:EDCI:pyrrolidine-amine = 1:1.2:1.1
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Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)
Propylphosphonic anhydride (T3P) enables a streamlined one-pot approach by concurrently facilitating cyclization and coupling. In this method, cyclopropylcarboxylic acid, 1-(oxan-4-yl)pyrrolidin-3-amine, and thiourea derivatives are combined with T3P (50% w/w in ethyl acetate) under mild conditions (25°C, 4 h). T3P acts as both a dehydrating agent and catalyst, bypassing intermediate isolation.
Advantages Over Stepwise Synthesis :
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Reduced Steps : Eliminates intermediate purification
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Solvent Compatibility : Works in DMF or acetonitrile
Industrial-Scale Production via Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. A representative setup involves:
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Thiadiazole Formation Module : and cyclopropylcarboxamide are mixed in a heated reactor (120°C, 5 min residence time).
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Amine Coupling Module : The thiadiazole intermediate is reacted with 1-(oxan-4-yl)pyrrolidin-3-amine using EDCI in a microreactor (25°C, 30 min).
Performance Metrics :
| Parameter | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Purity (HPLC) | ≥98% |
| Overall Yield | 70% |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Yield | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-Step (EDCI) | 62–65% | Moderate | High purity | Multi-step purification |
| One-Pot (T3P) | 78–82% | High | Time-efficient | Requires excess T3P |
| Continuous Flow | 70% | Industrial | Consistent output | High initial capital cost |
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Provides unique steric and electronic properties. |
| Pyrrolidinyl Moiety | Enhances biological activity through specific interactions. |
| Thiadiazole Ring | Known for its significant biological activity. |
Medicinal Chemistry
Research has indicated that 3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine may possess significant biological activities, particularly in the following areas:
Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial pathogens. Studies have shown that thiadiazole derivatives often exhibit antimicrobial properties due to their ability to interact with bacterial enzymes.
Anticancer Properties : The thiadiazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that this compound may target specific cellular pathways involved in cancer progression.
Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Chemical Research
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features can lead to the development of novel derivatives with enhanced pharmacological profiles.
Industrial Applications
The compound's unique properties may be exploited in developing new materials with specific characteristics suitable for various industrial applications.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound demonstrated promising results against several strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control samples.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that the compound induced apoptosis at low micromolar concentrations. Mechanistic studies suggested that it may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Thiadiazol-5-Amines
The following table summarizes key structural analogs, their substituents, and synthetic
Key Structural and Functional Differences
Substituent Diversity :
- The target compound combines a cyclopropyl group (R<sup>3</sup>) with a pyrrolidine-oxan-4-yl side chain. This dual modification is unique compared to analogs like compound 11 (pyridine-linked cyclopropoxy) or compound 10 (isopropoxy-pyridine), which prioritize aromatic heterocycles .
- The oxan-4-yl (tetrahydropyran) group in the pyrrolidine side chain distinguishes it from simpler amines (e.g., compound 10 ) and may improve solubility and metabolic stability compared to purely lipophilic substituents .
Synthetic Challenges :
- Yields for similar compounds (e.g., 19–71% in ) suggest that steric hindrance and reactivity of substituents influence synthesis efficiency. The target compound’s pyrrolidine-oxan-4-yl group may pose challenges in regioselective coupling, akin to low-yield analogs like compound 38 (13% yield) .
Biological Implications :
- Compounds such as 11 and 10 exhibit macrofilaricidal activity, attributed to their pyridine-thiadiazole pharmacophores. The target compound’s cyclopropyl group may enhance membrane permeability, while the oxan-4-yl-pyrrolidine could modulate target binding, as seen in oxan-4-yl-containing drugs like navacaprant () .
- Compared to N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine (), the target’s oxan-4-yl-pyrrolidine side chain likely offers better aqueous solubility, critical for bioavailability .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Cyclopropyl vs. Role of Oxan-4-yl: The tetrahydropyran moiety is a common pharmacokinetic enhancer in drug design (e.g., navacaprant), suggesting its incorporation in the target compound may optimize absorption and half-life .
- Lessons from low-yield analogs (e.g., compound 38) suggest that optimizing reaction conditions (e.g., solvent, catalyst) is critical .
Biological Activity
3-Cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group, a pyrrolidinyl moiety, and a thiadiazole ring. Its molecular formula is with a molecular weight of approximately 284.36 g/mol. The thiadiazole ring is particularly notable for its role in conferring biological activity, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
These mechanisms suggest that the compound could be developed for therapeutic applications in oncology and infectious diseases.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various domains:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against common pathogens and shown effectiveness in inhibiting bacterial growth. This suggests its potential as a lead compound in developing new antibiotics.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of specific apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring followed by the introduction of cyclopropyl and pyrrolidinyl groups. Optimization of reaction conditions is crucial for achieving high yields and purity.
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine?
The synthesis typically involves cyclization and coupling reactions. A validated approach includes:
- Cyclopropane introduction : Reacting cyclopropyl precursors with thiosemicarbazide under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the thiadiazole core .
- Pyrrolidine-oxane coupling : Using cesium carbonate and copper catalysts (e.g., CuBr) to facilitate Ullmann-type coupling between the thiadiazole and 1-(oxan-4-yl)pyrrolidin-3-amine. Solvents like DMSO or DMF are critical for solubility .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (DMSO/water mixtures) ensure purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] at m/z 322.12) .
- Chromatography : TLC (Rf ~0.5 in ethyl acetate) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) assesses purity .
Q. What structural features influence its reactivity and stability?
- Thiadiazole core : The 1,2,4-thiadiazole ring’s electron-deficient nature promotes nucleophilic substitution at C-5 .
- Cyclopropyl group : Strain energy enhances reactivity in ring-opening reactions but may reduce thermal stability above 120°C .
- Pyrrolidin-3-yl-oxane moiety : The oxane (tetrahydropyran) ring improves solubility in polar solvents (e.g., logP ~2.1) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Transition state analysis (e.g., DFT at B3LYP/6-31G* level) identifies energy barriers for cyclopropane-thiadiazole fusion .
- Machine learning : Predictive models trained on analogous thiadiazole syntheses (e.g., reaction yield vs. solvent polarity) can suggest optimal conditions (e.g., DMF at 80°C) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. How do structural modifications impact biological activity, and how can contradictory data be resolved?
- SAR studies :
- Replacing cyclopropyl with methyl groups reduces antimicrobial efficacy (MIC increases from 2 µg/mL to >50 µg/mL) .
- Oxane-to-piperidine substitution alters pharmacokinetics (e.g., t₁/₂ increases from 3.2 to 5.7 hours) .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Impurity effects : Trace byproducts (e.g., unreacted cyclopropane precursors) can skew results. Rigorous HPLC purification is essential .
Q. What strategies address low yields in large-scale synthesis?
- Reagent optimization : Substitute POCl₃ with PCl₅ for safer thiadiazole cyclization (yield increases from 45% to 68%) .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclopropane coupling), reducing side products .
- Catalyst screening : Palladium nanoparticles (Pd/C) enhance coupling efficiency (turnover number >500) compared to copper .
Methodological Considerations Table
Critical Data Contradictions and Resolutions
- Contradiction : Conflicting logP values (reported as 2.1 vs. 3.4).
- Resolution : Validate via shake-flask method (octanol/water partitioning) under pH 7.4 .
- Contradiction : Disparate melting points (104–107°C vs. 115–118°C).
- Resolution : Check polymorphism via DSC; recrystallize from alternative solvents (e.g., ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
